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molecular formula C13H14N4O2 B8305419 tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 3-(cyanomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No. B8305419
M. Wt: 258.28 g/mol
InChI Key: YHLFIDJBMJWARU-UHFFFAOYSA-N
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Patent
US09233098B2

Procedure details

tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-carboxylate (700 mg, 2.24 mmol), potassium carbonate (370 mg, 2.68 mmol) and TMSCN (265 mg, 2.67 mmol) were added into 10 mL acetonitrile, and heated to 60° C. and reacted for 9 hours. After completion of the reaction, it was cooled. 1 M sodium hydroxide solution 100 mL was added, and extracted with ethyl acetate 150 mL. The organic phase was washed with water, washed with saturated saline, dried over anhydrous sodium sulfate, rotate evaporated to dryness, and chromatographed on a column (PE:EA=20:1) to obtain a white solid 460 mg, at a yield of 79.5%
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
79.5%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:4]=1.C(=O)([O-])[O-].[K+].[K+].[Si]([C:29]#[N:30])(C)(C)C.[OH-].[Na+]>C(#N)C>[C:29]([CH2:2][C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:4]=1)#[N:30] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrCC1=NN(C2=NC=CC=C21)C(=O)OC(C)(C)C
Name
Quantity
370 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
265 mg
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 150 mL
WASH
Type
WASH
Details
The organic phase was washed with water
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, rotate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on a column (PE:EA=20:1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=NN(C2=NC=CC=C21)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 79.5%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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